1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride
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Overview
Description
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives, followed by methylation and subsequent cyclization to form the desired pyrazolo[3,4-c]pyridine structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
- 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C7H10ClN3O |
---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
1-methyl-6,7-dihydro-5H-pyrazolo[3,4-c]pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-10-6-3-8-4-7(11)5(6)2-9-10;/h2,8H,3-4H2,1H3;1H |
InChI Key |
CFEQWICPMVRJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)CNC2.Cl |
Origin of Product |
United States |
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